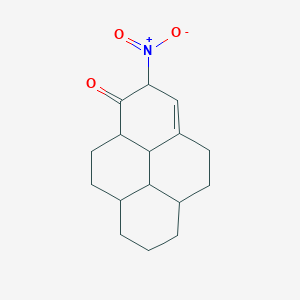![molecular formula C11H14O3 B14437829 [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol CAS No. 78469-85-9](/img/structure/B14437829.png)
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol is a chiral epoxide compound with a molecular formula of C11H14O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide . Another method involves the hydrolysis of racemic cis-(3-(substituted methyl)oxiran-2-yl)methyl acetate using hydrolysis enzymes like porcine pancreatic lipase (PPL) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale epoxidation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions to facilitate ring-opening reactions
Major Products Formed
The major products formed from these reactions include diols, ketones, aldehydes, and various substituted alcohols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other materials .
Mecanismo De Acción
The mechanism of action of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3S)-2-methyl-3-(phenylmethoxymethyl)-2-oxiranyl]methanol
- (2R,3S)-(+)-3-(Benzyloxymethyl)oxirane-2-methanol
- (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate
Uniqueness
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of a phenylmethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in asymmetric synthesis and other specialized applications .
Propiedades
Número CAS |
78469-85-9 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C11H14O3/c12-6-10-11(14-10)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
Clave InChI |
KSQBAPLQXNCSOC-MNOVXSKESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@H]2[C@H](O2)CO |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


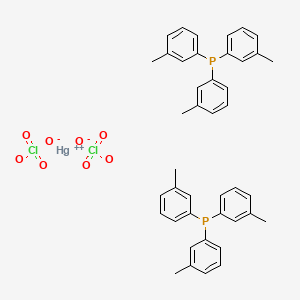

![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

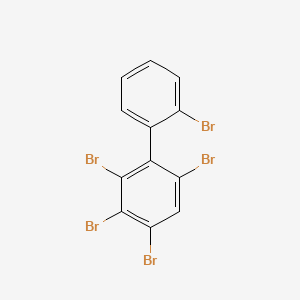
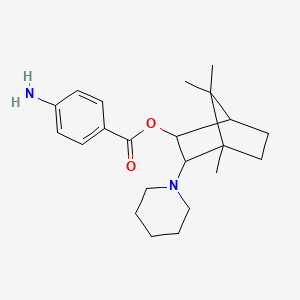
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

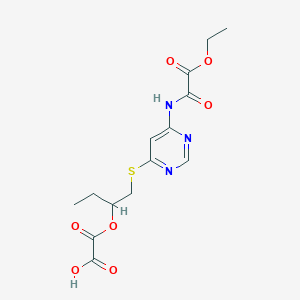

![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)


